Product packaging for Eduleine(Cat. No.:CAS No. 483-51-2)

Eduleine

Cat. No.: B189077
CAS No.: 483-51-2
M. Wt: 265.31 g/mol
InChI Key: SNNYHVVKJUPXKZ-UHFFFAOYSA-N
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Description

Contextualization and Academic Significance of Eduleine

This compound is a naturally occurring chemical compound that holds academic significance primarily within the fields of natural product chemistry and medicinal chemistry research. Classified as an alkaloid, its presence in plant species, particularly within the Rutaceae family, positions it as a subject of interest for studies exploring the diversity and potential bioactivities of plant-derived compounds medchemexpress.commedchemexpress.comprota4u.org. Research into this compound contributes to the broader understanding of alkaloid biosynthesis pathways and the ecological roles of these compounds in plants. Furthermore, preliminary research indicates potential areas for investigation, such as its properties as an antioxidant and enzyme inhibitor, suggesting its relevance for academic exploration into potential therapeutic or biological applications medchemexpress.commedchemexpress.commedchemexpress.com. Its study is integral to the characterization of the phytochemical profiles of its source organisms and the evaluation of their traditional or potential uses.

Historical Perspective on this compound Discovery and Initial Characterization

This compound was identified as a constituent of plants belonging to the Lunasia genus, including Lunasia quercifolia and Lunasia amara medchemexpress.comprota4u.orgresearchgate.net. Its characterization established it as one of several alkaloids found in these species prota4u.org. Early investigations into the chemical composition of Lunasia species led to the isolation and structural elucidation of various alkaloids, with this compound being recognized as a specific molecular entity within this group. The historical research focused on isolating these compounds from plant tissues and determining their fundamental chemical structures using the analytical techniques available at the time. This foundational work provided the basis for subsequent studies into the properties and potential significance of this compound and related alkaloids.

This compound within the Chemical Landscape: Classification and Core Structural Features

This compound is classified as an organoheterocyclic compound, specifically falling under the class of quinolines and derivatives, and more precisely, as a phenylquinoline naturalproducts.net. It is also categorized within the broader group of alkaloids, including the subclasses of tryptophan alkaloids and quinoline (B57606) alkaloids medchemexpress.comprota4u.orgnaturalproducts.netbergianska.se. Biochemically, quinoline alkaloids, including this compound, are formally derived from the anthranilic acid unit prota4u.org.

The core structural feature of this compound is a quinolin-4-one scaffold. Its systematic name, 7-methoxy-1-methyl-2-phenylquinolin-4-one, precisely describes the substitution pattern on this core structure naturalproducts.netuni.lujst.go.jpnih.gov. The molecule has a methoxy (B1213986) group at the 7-position, a methyl group attached to the nitrogen atom at the 1-position, and a phenyl group at the 2-position of the quinolin-4-one ring system uni.lunih.gov.

The molecular formula of this compound is C₁₇H₁₅NO₂ naturalproducts.netuni.lujst.go.jpnih.govnih.gov. Its structure contains three aromatic rings and two rotatable bonds naturalproducts.net.

Key Chemical Properties of this compound:

PropertyValueSource
Molecular FormulaC₁₇H₁₅NO₂ uni.lunih.gov
Molecular Weight265.312 g/mol jst.go.jpnih.gov
Monoisotopic Mass265.110278721 Da nih.gov
CAS Number483-51-2 medchemexpress.comnih.gov
PubChem CID253834 nih.govnih.gov
InChIKeySNNYHVVKJUPXKZ-UHFFFAOYSA-N uni.lunih.gov
Melting Point200 - 201 °C nih.gov
XlogP (predicted)3.3 uni.lu
Aromatic Ring Count3 naturalproducts.net
Rotatable Bond Count2 naturalproducts.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H15NO2 B189077 Eduleine CAS No. 483-51-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

483-51-2

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

7-methoxy-1-methyl-2-phenylquinolin-4-one

InChI

InChI=1S/C17H15NO2/c1-18-15(12-6-4-3-5-7-12)11-17(19)14-9-8-13(20-2)10-16(14)18/h3-11H,1-2H3

InChI Key

SNNYHVVKJUPXKZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=O)C2=C1C=C(C=C2)OC)C3=CC=CC=C3

melting_point

200 - 201 °C

Other CAS No.

483-51-2

physical_description

Solid

Origin of Product

United States

Isolation and Purification Methodologies for Eduleine

Strategies for Extraction of Eduleine from Natural Sources

The initial step in obtaining this compound involves its extraction from its primary natural source, Casimiroa edulis. The seeds of this plant are a particularly rich source of this alkaloid. The general strategy for extraction involves solid-liquid extraction, where a solvent is used to selectively dissolve the target compounds from the plant material.

A common approach begins with the preparation of the plant material, which typically involves drying and grinding the seeds to increase the surface area for efficient solvent penetration. To remove fatty acids and other nonpolar compounds that may interfere with subsequent purification steps, a preliminary extraction with a nonpolar solvent like n-hexane is often performed. This process, known as defatting, is crucial for obtaining a cleaner initial extract.

Following defatting, the plant material is extracted with a more polar solvent to isolate the alkaloids, including this compound. Methanol (B129727) and ethanol (B145695) are frequently employed for this purpose due to their ability to effectively dissolve alkaloids. The extraction is often carried out over an extended period, sometimes up to 72 hours, using a Soxhlet extractor at an elevated temperature (e.g., 60°C) to enhance the extraction efficiency. researchgate.net After the extraction process, the solvent is typically removed under reduced pressure to yield a crude extract containing a mixture of alkaloids and other phytochemicals.

Plant PartPreliminary SolventExtraction SolventExtraction MethodTemperatureDuration
Seed Kernelsn-HexaneMethanolSoxhlet60°C72 hours
Fruit Peeln-HexaneMethanolSoxhlet60°C72 hours

Advanced Chromatographic Techniques for this compound Purification

The crude extract obtained from Casimiroa edulis is a complex mixture of various compounds. Therefore, advanced chromatographic techniques are essential for the purification of this compound. Column chromatography is a fundamental and widely used method for this purpose. uvic.canih.govorgchemboulder.com

In a typical column chromatography setup for the purification of alkaloids like this compound, a glass column is packed with a stationary phase, most commonly silica (B1680970) gel due to its polar nature. uvic.ca The choice of the mobile phase, a solvent or a mixture of solvents, is critical for achieving good separation. The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. Since silica gel is polar, nonpolar compounds will travel down the column more quickly with a nonpolar mobile phase, while polar compounds will be retained more strongly.

For the separation of quinolinone alkaloids, a gradient elution method is often employed. This involves gradually increasing the polarity of the mobile phase during the chromatography process. For instance, the elution may start with a nonpolar solvent like hexane (B92381) or dichloromethane, and the polarity is progressively increased by adding a more polar solvent such as ethyl acetate (B1210297) or methanol. youtube.com The fractions are collected sequentially as they elute from the column, and each fraction is typically analyzed using a technique like thin-layer chromatography (TLC) to identify the fractions containing the desired compound, this compound.

For higher purity, preparative High-Performance Liquid Chromatography (prep-HPLC) can be utilized. nih.govresearchgate.netrjptonline.org This technique offers higher resolution and efficiency compared to traditional column chromatography. In a typical reversed-phase HPLC setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the hydrophobicity of the compounds. The specific conditions, such as the exact composition of the mobile phase and the gradient profile, would need to be optimized for the specific separation of this compound from other closely related alkaloids present in the extract.

Chromatographic TechniqueStationary PhaseTypical Mobile Phase SystemElution Mode
Column ChromatographySilica GelHexane/Ethyl Acetate or Dichloromethane/MethanolGradient
Preparative HPLCC18 (Reversed-Phase)Acetonitrile (B52724)/Water or Methanol/WaterGradient or Isocratic

Optimization of this compound Isolation Protocols for Research Applications

In the extraction phase, the choice of solvent is a key parameter. While methanol and ethanol are effective, the optimization may involve testing different solvent systems or mixtures to enhance the selectivity for this compound. The duration and temperature of extraction also play a significant role; longer extraction times and higher temperatures generally increase the yield, but they can also lead to the degradation of thermolabile compounds. Therefore, finding the optimal balance is essential. Modern extraction techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can also be explored to potentially reduce extraction time and solvent consumption while improving efficiency. nih.gov

For chromatographic purification, the optimization process involves several steps. The selection of the stationary phase (e.g., different types of silica gel or reversed-phase materials) and the mobile phase composition are critical. uvic.caorgchemboulder.com Fine-tuning the gradient profile in both column chromatography and HPLC is essential for achieving a clean separation of this compound from other structurally similar alkaloids. The flow rate of the mobile phase and the loading of the crude extract onto the column are other parameters that need to be optimized to prevent column overloading and ensure good resolution. The use of techniques like TLC to monitor the separation in real-time allows for adjustments to be made to the mobile phase composition to improve the separation. By systematically optimizing these parameters, it is possible to develop a robust and efficient protocol for the isolation of high-purity this compound suitable for detailed chemical and biological studies.

Structural Elucidation and Definitive Characterization of Eduleine

Spectroscopic Analysis for Eduleine Structure Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Elucidation

NMR spectroscopy is a powerful technique used to determine the arrangement of atoms within a molecule by analyzing the magnetic properties of atomic nuclei, particularly ¹H and ¹³C. chemistrysteps.com By examining the chemical shifts, splitting patterns, and integration of signals in NMR spectra, chemists can deduce the types of hydrogen and carbon atoms present, their electronic environments, and their connectivity to neighboring atoms. While specific detailed NMR data for this compound was not extensively found in the immediate search results, NMR is routinely applied in the structural elucidation of natural products like this compound to build the carbon-hydrogen framework and identify functional groups. cam.ac.uk The chemical shifts of protons and carbons in different functional groups fall within characteristic ranges, aiding in the assignment of signals to specific parts of the molecule. chemistrysteps.com

Mass Spectrometry (MS) Applications in this compound Characterization

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight of a compound and its fragmentation pattern. youtube.com This data is invaluable for confirming the molecular formula and identifying substructures within the molecule. For this compound (C₁₇H₁₅NO₂), the monoisotopic mass is calculated to be 265.110278729 Da, and the average molecular weight is 265.3065 g/mol . hmdb.canih.gov Mass spectrometry experiments can produce a molecular ion peak corresponding to the molecular weight of this compound. Additionally, fragmentation of the molecule during the MS process yields a series of smaller ions, the masses of which can be analyzed to piece together the different parts of the molecule. youtube.com Predicted collision cross-section values for various adducts of this compound, such as [M+H]⁺ at m/z 266.11758 and [M+Na]⁺ at m/z 288.09952, are available and can be compared to experimental data for further confirmation of the structure. uni.lu

Table 1: Predicted Collision Cross Section Values for this compound Adducts

Adductm/zPredicted CCS (Ų)
[M+H]⁺266.11758159.5
[M+Na]⁺288.09952170.0
[M-H]⁻264.10302166.5
[M+NH₄]⁺283.14412176.1
[M+K]⁺304.07346165.1
[M+H-H₂O]⁺248.10756150.8
[M+HCOO]⁻310.10850181.8
[M+CH₃COO]⁻324.12415172.5
[M+Na-2H]⁻286.08497166.1
[M]⁺265.10975162.4
[M]⁻265.11085162.4

Predicted Collision Cross Section (CCS) values (Ų) per adduct calculated using CCSbase. uni.lu

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in this compound Studies

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths, corresponding to vibrational modes of chemical bonds. UV-Vis spectroscopy, on the other hand, examines the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which is related to electronic transitions within the molecule, particularly in conjugated systems and molecules containing chromophores. sci-hub.semsu.edu

For this compound, which contains a quinoline (B57606) core and a phenyl group, both conjugated systems and potential chromophores are present. UV-Vis spectroscopy can provide insights into these features. Literature mentions UV spectra of alkaloids, including this compound, and lists absorption maxima (λmax) and corresponding log epsilon (log ε) values. datapdf.comscribd.com

Table 2: UV Absorption Data for this compound

Wavelengths (nm)Log ε Values
250, 257, 314, 3234.54, 4.52, 4.14, 4.15 datapdf.comscribd.com
2753.35 datapdf.comscribd.com

These absorption bands are characteristic of the electronic transitions within the this compound molecule and contribute to its spectroscopic fingerprint, aiding in its identification and structural confirmation.

Application of X-ray Crystallography for this compound Absolute Configuration

Chiroptical Methods for Stereochemical Assignment of this compound

Chiroptical methods are spectroscopic techniques that probe the interaction of chiral molecules with polarized light. These methods are particularly useful for determining the stereochemistry of chiral compounds in solution. mdpi.come-bookshelf.de Techniques such as Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD) measure the differential absorption or rotation of left and right circularly polarized light by a chiral substance. mdpi.come-bookshelf.depace.edu Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) extend this concept to the infrared and Raman regions, providing information about the chirality associated with molecular vibrations. mdpi.come-bookshelf.de

For this compound, if it exists as enantiomers (non-superimposable mirror images), chiroptical methods would be essential for assigning the absolute configuration (e.g., R or S). scribd.comoxfordreference.com While specific chiroptical data for this compound was not found in the search results, these techniques are standard tools in natural product chemistry for stereochemical analysis. e-bookshelf.denih.gov The application of ECD, which requires a UV-Vis chromophore, would be relevant for this compound given its UV absorption properties. mdpi.com Analyzing the Cotton effect (the characteristic shape of the ECD curve near an absorption band) can provide information about the absolute configuration of the chromophore and its surroundings. slideshare.net Combining data from multiple chiroptical methods is often recommended for reliable stereochemical elucidation. mdpi.comnih.gov

Synthetic Chemistry of Eduleine and Its Analogues

Methodologies for the Total Synthesis of Eduleine

Total synthesis involves the complete chemical synthesis of a complex molecule from simpler, commercially available precursors. While the provided search results mention the total synthesis of other natural products like edeine (B1172465) D and edulane, specific detailed methodologies for the total synthesis of this compound itself were not extensively described in the immediate results. nih.govrsc.org However, the structure of this compound, a substituted quinolin-4-one, suggests that total synthesis routes would likely involve the formation of the quinoline (B57606) ring system and the introduction of the methoxy (B1213986), methyl, and phenyl substituents at the appropriate positions.

General approaches to quinoline synthesis often include cyclization reactions of anilines with carbonyl compounds or their derivatives, such as the Skraup synthesis, Friedländer synthesis, or Conrad-Limpach synthesis. The specific substitution pattern of this compound would necessitate careful selection of starting materials and reaction conditions to achieve the desired regiochemistry.

Development of Semi-Synthetic Routes for this compound Derivatives

Semi-synthesis utilizes natural products as starting materials for the preparation of new derivatives. tapi.comebi.ac.uknih.gov This approach is often employed when the natural product is available from a renewable source and possesses a complex scaffold that is challenging to construct solely through total synthesis. tapi.comebi.ac.uk Semi-synthetic routes can allow for targeted modifications of the natural product structure to explore structure-activity relationships or improve properties. nih.govmdpi.com

Given that this compound is a natural alkaloid isolated from Lunasia quercifolia, semi-synthetic approaches could involve chemical modifications of the isolated compound. medchemexpress.cn These modifications might include alterations to the methoxy group, the N-methyl group, or the phenyl ring, or functionalization of other positions on the quinoline core. While general principles of semi-synthesis are discussed in the literature, specific published semi-synthetic routes for this compound derivatives were not detailed in the search results. tapi.comebi.ac.uknih.govmdpi.commdpi.com However, the concept involves using the isolated natural this compound as a key intermediate for subsequent chemical transformations.

Design and Synthesis of this compound Analogues and Molecular Scaffolds

The design and synthesis of analogues involves creating compounds that are structurally similar to this compound but with variations in their substituents or core structure. rsc.org This is often done to explore how structural changes impact biological activity or other properties. This compound, as a phenylquinoline alkaloid, belongs to a class of compounds where structural variations can lead to diverse biological profiles. naturalproducts.net

The synthesis of this compound analogues could involve constructing the quinoline scaffold with different substituents or modifying the existing substituents on a pre-formed quinoline core. Molecular scaffolds are core structures upon which chemical diversity can be built. mdpi.comfrontiersin.orgnih.govresearchgate.net In the context of this compound, the quinoline ring system itself serves as a molecular scaffold. naturalproducts.net The design of new analogues might involve synthesizing quinoline scaffolds with different substitution patterns or incorporating the phenylquinoline moiety into larger, more complex molecular architectures. mdpi.comfrontiersin.orgrsc.org Research in this area often involves rational design based on computational modeling or known structure-activity relationships of related compounds, followed by synthetic execution. rsc.org

Stereoselective and Asymmetric Synthesis Approaches to this compound

Stereoselective synthesis aims to produce a specific stereoisomer preferentially when a reaction can yield multiple stereoisomers. numberanalytics.com Asymmetric synthesis is a type of stereoselective synthesis that produces unequal amounts of enantiomers from achiral or prochiral starting materials. slideshare.netyoutube.comslideshare.netchemrxiv.orgwiley.com While this compound itself is achiral due to its planar quinoline core and symmetry elements nih.gov, the synthesis of certain this compound analogues or the introduction of chirality elsewhere in a larger molecular structure incorporating the this compound scaffold might require stereoselective or asymmetric synthetic methods.

Techniques in stereoselective and asymmetric synthesis include the use of chiral auxiliaries, chiral catalysts, or starting materials from the chiral pool. slideshare.netyoutube.comslideshare.netwiley.comnih.gov Although specific examples of stereoselective or asymmetric synthesis directly applied to this compound were not found in the search results, these methodologies are fundamental in the synthesis of many complex organic molecules, including natural product analogues with defined stereochemistry. numberanalytics.comchemrxiv.orgwiley.comnih.govmdpi.comrptu.deyoutube.com

Novel Synthetic Methodologies Applicable to this compound and Related Structures

The field of organic synthesis is continuously evolving with the development of novel methodologies. thieme.demdpi.commdpi.comuconn.edu These advancements can offer more efficient, selective, or environmentally friendly routes to target molecules. Novel synthetic methodologies applicable to this compound and related structures could include new methods for constructing the quinoline ring, innovative ways to introduce substituents with high regioselectivity, or the use of new catalytic systems to facilitate transformations under milder conditions.

Examples of novel synthetic methodologies highlighted in the literature include new approaches to the preparation of reagents, catalytic transformations, and green chemistry techniques. thieme.demdpi.commdpi.comuconn.eduscirp.org The application of such novel methods to the synthesis of this compound or its analogues could potentially improve yields, reduce reaction steps, or minimize waste generation. While the search results did not specifically detail novel methods applied to this compound, the ongoing development in areas like catalytic cyclizations, C-H functionalization, and photochemistry could offer promising avenues for future synthetic routes to this class of alkaloids. rsc.orgthieme.demdpi.commdpi.comuconn.edu

Biosynthetic Pathways and Precursors of Eduleine

Elucidation of Eduleine Biosynthetic Intermediates and Enzymes

While this compound is known to be derived from anthranilic acid, detailed scientific literature specifically elucidating the complete sequence of biosynthetic intermediates and the specific enzymes involved in the conversion of anthranilic acid to this compound was not extensively available in the provided search results. Research on the biosynthesis of related alkaloids in Lunasia amara has been conducted, suggesting a broader pathway for this class of compounds. However, the precise enzymatic steps and the structures of all transient intermediates leading directly to this compound require further detailed investigation and documentation.

Mechanistic Enzymology of Key Steps in this compound Biosynthesis

Specific information regarding the mechanistic enzymology of the key steps involved in this compound biosynthesis was not found within the scope of the provided search results. Understanding the reaction mechanisms catalyzed by the enzymes in this pathway is crucial for a complete picture of this compound biosynthesis, but such detailed enzymatic studies specific to this compound were not present.

Genetic and Molecular Biology of this compound Production in Organisms

Information concerning the specific genes encoding the enzymes responsible for this compound biosynthesis and the molecular biology regulating its production in Lunasia species was not detailed in the provided search results. Genetic studies would typically involve identifying the genes, understanding their expression patterns, and potentially manipulating them to study their role in alkaloid production. This level of specific genetic and molecular biology data for this compound was not available.

Computational Chemistry and Molecular Modeling of Eduleine

Quantum Chemical Calculations for Eduleine Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for understanding the electronic structure and predicting the reactivity of molecules. escholarship.orgmdpi.comnrel.govyu.edu.jonih.gov These calculations can provide insights into parameters such as molecular orbital energies (e.g., HOMO and LUMO), which are crucial for understanding chemical reactivity and interactions. researchgate.netmdpi.com The energy gap between the HOMO and LUMO (ΔE) is an important indicator of a molecule's reactivity; a smaller gap often suggests higher reactivity. researchgate.net Quantum chemical calculations can also determine properties like dipole moment, ionization potential, electron affinity, electronegativity, hardness, softness, and electrophilicity, all of which contribute to understanding a molecule's behavior in chemical processes. researchgate.net These methods can provide optimized 3D geometries and information about vibrational frequencies and atomic charges. nrel.gov

Molecular Dynamics Simulations of this compound Conformational Space and Interactions

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment or other molecules. researchgate.neteinsteinmed.edubiorxiv.org MD simulations allow researchers to explore and sample the accessible conformational space of a molecule. einsteinmed.edubiorxiv.orgfrontiersin.org This is particularly important for flexible molecules, where a single static structure does not fully represent their behavior. einsteinmed.edu MD simulations can reveal atomistic details of conformational changes and interactions. researchgate.netgithub.io They are used to study the dynamics of biological molecules and their complexes, including protein-ligand interactions. researchgate.netbiorxiv.org While MD simulations are valuable, efficiently sampling large conformational changes can be computationally intensive. biorxiv.orgfrontiersin.org

In Silico Docking Studies of this compound with Putative Biological Targets

In silico docking studies are computational techniques used to predict the binding orientation and affinity of a small molecule (ligand), such as this compound, to a macromolecular target, typically a protein or DNA. nih.govresearchgate.netnih.gov This method helps to characterize how a small molecule behaves at the binding site of a target protein and can provide insights into fundamental biochemical processes. researchgate.net Docking studies can predict the preferred binding mode and estimate the binding strength between the ligand and the target. nih.gov This approach is widely used in drug discovery to screen potential candidates and understand their interactions with biological targets. nih.govmdpi.com For example, docking simulations have been used to study the interaction of compounds with enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), predicting binding affinities. researchgate.net

De Novo Design and Virtual Screening for this compound-Inspired Compounds

De novo design and virtual screening are computational strategies used to discover novel molecules with desired properties. mdpi.comeuropa.euethz.chnih.govresearchgate.net Virtual screening involves computationally evaluating large libraries of compounds to identify potential hits based on criteria such as predicted binding affinity to a target. mdpi.comeuropa.eunih.gov De novo design, on the other hand, involves building new molecular structures from scratch, often guided by the characteristics of a known active compound like this compound or the structure of a biological target. univpm.itmdpi.comethz.chnih.govresearchgate.net These methods can be used to generate focused chemical libraries or design compounds with optimized properties. mdpi.comeuropa.eu They are often assisted by algorithms and sometimes artificial intelligence techniques to navigate the vast chemical space and propose synthesizable molecules. mdpi.comethz.chresearchgate.net The aim is to identify new chemical entities with desired biological activities. ethz.ch

Predictive Modeling of this compound's Molecular Properties and Behavior

Structure Activity Relationship Sar Studies of Eduleine

Identification of Eduleine Structural Moieties Critical for Biological Activity

Identifying the specific structural moieties of this compound critical for its biological activity involves systematically analyzing how different parts of the molecule contribute to its interaction with biological targets. This compound's structure includes a quinoline (B57606) core, a phenyl substituent at the 2-position, a methyl group attached to the nitrogen at the 1-position, and a methoxy (B1213986) group at the 7-position of the quinoline ring. naturalproducts.netjst.go.jp

SAR studies typically begin by examining the core scaffold and its attached functional groups. For this compound, this would involve investigating the importance of the quinoline ring system, the nature and position of substituents, and the presence of the carbonyl group. While specific experimental data detailing which moieties of this compound are critical for its reported antioxidant or enzyme inhibitory activities were not found in the provided search results, general principles of SAR suggest that hydrogen bonding capabilities, lipophilicity, steric bulk, and electronic properties of these moieties would play significant roles in binding to biological targets. nih.gov For instance, the methoxy group could be involved in hydrogen bonding or hydrophobic interactions, while the phenyl ring contributes to lipophilicity and potential pi-pi interactions. The quinoline nitrogen and the carbonyl oxygen are potential sites for hydrogen bonding or coordination.

Systematic Chemical Modification and Biological Profiling of this compound Derivatives

Systematic chemical modification of this compound involves synthesizing a series of analogues where specific parts of the molecule are altered. These modifications can include changing substituents, altering the core scaffold, or introducing new functional groups. The resulting derivatives are then subjected to biological profiling to measure their activity compared to the parent compound, this compound. nih.govfrontiersin.orgmdpi.com

Detailed research findings on the systematic chemical modification and biological profiling of this compound derivatives were not available in the provided search results. However, in general SAR studies, this process often involves creating a library of analogues with variations such as:

Modifications to the methoxy group (e.g., changing it to a hydroxyl, ethoxy, or removing it).

Substitutions on the phenyl ring (e.g., adding halogens, alkyl groups, or polar functionalities).

Alterations to the methyl group on the nitrogen (e.g., replacing it with larger alkyl groups or removing it).

Modifications to the quinoline core itself, while retaining the basic framework.

The biological profiling would involve testing these derivatives in relevant assays, such as antioxidant activity assays or enzyme inhibition assays, to quantify their potency. oncodesign-services.com Comparing the activity data with the structural changes allows for the development of SAR rules.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the biological activity of a series of compounds with their molecular descriptors. youtube.comnih.govjmchemsci.comnih.gov These descriptors are numerical representations of various chemical and physical properties of the molecules, such as molecular weight, lipophilicity (logP), electronic properties, and topological features. massbio.org

For this compound analogues, QSAR modeling would involve:

Descriptor Calculation: Computing a range of molecular descriptors for this compound and its synthesized derivatives with known biological activities.

Model Building: Using statistical methods (e.g., regression analysis) to build a model that relates the calculated descriptors to the measured biological activity.

Model Validation: Validating the developed QSAR model using statistical metrics and external test sets to ensure its robustness and predictive power. nih.govjmchemsci.com

A validated QSAR model can then be used to predict the biological activity of new, untested this compound analogues, guiding the synthesis of potentially more active compounds. youtube.com While the search results discuss QSAR modeling in general and its application to other compound classes, specific QSAR models developed for this compound analogues were not found. nih.govjmchemsci.comnih.gov

Ligand-Based and Structure-Based Approaches in this compound SAR Analysis

SAR analysis of this compound can be approached using both ligand-based and structure-based computational methods. mdpi.commassbio.orgscielo.brnih.govnih.gov

Ligand-Based Approaches: These methods rely on the known biological activities and chemical structures of a set of ligands (in this case, this compound and its derivatives) without requiring knowledge of the 3D structure of the biological target. mdpi.commassbio.orgscielo.br Techniques include:

Pharmacophore Modeling: Identifying the essential 3D spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for biological activity. scielo.brnih.gov

Molecular Similarity: Comparing the structural similarity of new compounds to known active this compound analogues to predict their potential activity. collaborativedrug.com

QSAR Modeling: As discussed in Section 7.3, QSAR builds a mathematical relationship between molecular descriptors and activity based on ligand properties. youtube.comnih.govjmchemsci.comnih.gov

Structure-Based Approaches: These methods utilize the 3D structure of the biological target protein (if known) to understand how ligands interact with the binding site. mdpi.comscielo.brnih.govnih.gov Techniques include:

Molecular Docking: Predicting the preferred binding orientation and affinity of this compound and its derivatives within the target's binding pocket. scielo.brnih.gov This can reveal key interactions (e.g., hydrogen bonds, van der Waals forces, electrostatic interactions) that contribute to binding affinity and activity.

Molecular Dynamics Simulations: Simulating the dynamic behavior of the ligand-target complex over time to gain insights into the stability of the interaction and conformational changes.

Fragment-Based Drug Design: Identifying small chemical fragments that bind to different parts of the binding site and then combining them to design more potent ligands. biosolveit.de

Applying structure-based approaches to this compound SAR would require the availability of a crystal structure or a reliable homology model of the enzyme or target protein that this compound inhibits or interacts with. While in silico enzyme inhibition studies have been mentioned in the context of Carissa carandas extract containing this compound researchgate.net, detailed structure-based SAR studies specifically on this compound and its target proteins were not found in the provided search results. Combining ligand-based and structure-based approaches can provide a more comprehensive understanding of this compound's SAR and guide the rational design of novel and more potent derivatives. mdpi.com

Mechanistic Investigations of Eduleine Biological Interactions

Elucidation of Eduleine's Primary Molecular Targets and Binding Modes

Identifying the primary molecular targets of a compound involves determining the specific proteins, enzymes, receptors, or nucleic acids with which it directly interacts. Understanding the binding modes describes how the compound physically associates with its target, including the specific residues or regions involved and the types of chemical interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions). While this compound is being explored for its potential as an enzyme inhibitor, specific details regarding the particular enzymes or other molecules that serve as its primary targets, or a detailed description of how this compound binds to these targets, were not found in the conducted searches. medchemexpress.commedchemexpress.com General approaches for target identification and binding mode analysis include techniques such as affinity chromatography, mass spectrometry, X-ray crystallography, NMR spectroscopy, and in silico docking studies. nih.govwhiterose.ac.ukmdpi.comresearchgate.net

Kinetic and Thermodynamic Characterization of this compound-Target Interactions

Kinetic studies measure the rates of association and dissociation between a compound and its target, providing information on how quickly binding occurs and how stable the resulting complex is. Key parameters include the association rate constant (k_on) and the dissociation rate constant (k_off), from which the equilibrium dissociation constant (K_D) can be derived. Thermodynamic studies investigate the energy changes associated with binding, revealing the driving forces of the interaction (e.g., enthalpy and entropy contributions). These studies are crucial for understanding the nature and strength of molecular recognition. While these types of studies are fundamental in characterizing biological interactions, specific data on the kinetic and thermodynamic parameters for this compound's interactions with any identified or putative biological targets were not available in the search results. ijaers.comscirp.orgchemsociety.org.ngnih.govajol.infonih.gov Methods commonly employed for kinetic and thermodynamic characterization include Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and various spectroscopic techniques. nih.govwhiterose.ac.uknih.govnih.goveurofinsdiscovery.com

Cellular and Subcellular Localization Studies of this compound

Pathway Analysis of Biological Responses Induced by this compound

Pathway analysis is a computational and analytical approach used to interpret high-throughput biological data (such as gene expression or proteomics data) by mapping the observed molecular changes onto known biological pathways and networks. This helps to identify the broader biological processes and functions that are affected by a compound. pluto.biopreprints.orgnumberanalytics.comnih.govadvaitabio.com By analyzing which pathways are significantly enriched with altered genes or proteins after exposure to a compound, researchers can gain insights into its functional effects and underlying mechanisms. Examples of pathway analysis methods include Gene Set Enrichment Analysis (GSEA) and Over-Representation Analysis (ORA). pluto.bio Despite the general utility of pathway analysis in understanding compound effects, specific results from pathway analyses investigating the biological responses induced by this compound were not available in the search results.

Biophysical Methods for Understanding this compound's Mode of Action

Biophysical methods encompass a range of techniques that probe the physical principles underlying biological phenomena, including molecular interactions. These methods provide detailed quantitative and structural information about how a compound interacts with its target, contributing to a comprehensive understanding of its mode of action. Common biophysical techniques used in drug discovery and mechanistic studies include Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Thermal Shift Assays (TSA), Atomic Force Microscopy (AFM), Dynamic Light Scattering (DLS), and Biolayer Interferometry. nih.govwhiterose.ac.ukeurofinsdiscovery.comuib.nobiophysics.org While these methods are powerful tools for mechanistic investigations, specific studies utilizing these biophysical approaches to elucidate the mode of action of this compound were not found in the conducted searches.

Preclinical Research of Eduleine: in Vitro and in Vivo Approaches

In Vitro Cell-Based Assays for Eduleine Biological Activities

Cell-based assays are fundamental tools in preclinical research, offering a biologically relevant platform to study compound effects in a controlled environment. nih.govoncodesign-services.comnuvisan.com These assays allow for high-throughput screening and provide insights into cellular responses, signaling pathways, and phenotypic changes induced by a compound. nih.govoncodesign-services.comnumberanalytics.comoup.com

Assessment of this compound's Effects on Cellular Processes and Signaling Pathways

Investigating the impact of this compound on fundamental cellular processes and signaling pathways is crucial to understanding its mechanism of action. These studies typically involve treating various cell lines (potentially representing different tissue types or disease states) with this compound and monitoring changes in key biological activities. nuvisan.comcriver.com

Techniques employed may include assays to measure cell proliferation, cell viability, apoptosis (programmed cell death), and cell cycle progression. numberanalytics.com For instance, changes in cell proliferation rates following this compound treatment could be assessed using metabolic assays (e.g., MTT or MTS) or by directly counting cells over time. Apoptosis could be evaluated by detecting markers like cleaved caspases or using TUNEL assays.

Furthermore, the influence of this compound on specific intracellular signaling pathways would be examined. moleculardevices.comresearchgate.net This could involve studying pathways known to be involved in processes relevant to this compound's potential properties, such as those related to oxidative stress (given its reported antioxidant potential) or enzyme activity (given its reported enzyme inhibitory properties). medchemexpress.com Methods like Western blotting, ELISA, or reporter gene assays could be used to measure the activation or inhibition of key proteins and signaling molecules within these pathways. numberanalytics.commoleculardevices.com For example, if this compound is hypothesized to act on a specific enzyme, assays measuring the activity or expression levels of that enzyme and downstream effectors would be performed.

Hypothetical findings in this area might include observations such as:

Inhibition of proliferation in certain cancer cell lines.

Induction of apoptosis in specific cell types.

Modulation of activity in key signaling pathways (e.g., activation of antioxidant defense pathways, inhibition of pro-inflammatory pathways).

Investigation of this compound's Influence on Cellular Phenotypes

Phenotypic screening involves assessing the observable characteristics (phenotype) of cells in response to compound treatment. technologynetworks.comwikipedia.org This approach can reveal a compound's effects without prior knowledge of its molecular target. technologynetworks.commit.edu For this compound, phenotypic assays would explore how the compound alters various cellular behaviors and structures. technologynetworks.com

Examples of cellular phenotypes that could be investigated include cell morphology, migration, invasion, differentiation, and the formation of structures like spheroids or organoids. nih.govoup.comtechnologynetworks.com High-content imaging, which allows for the simultaneous measurement of multiple phenotypic parameters within individual cells, is a powerful tool in this context. nih.govnuvisan.comwikipedia.org

For instance, if this compound is being investigated for potential anti-cancer effects, phenotypic assays could assess its ability to inhibit cancer cell migration or invasion, key processes in metastasis. technologynetworks.com Changes in cell morphology, such as cell size or shape, could also provide clues about this compound's effects.

Hypothetical findings might demonstrate:

Inhibition of migration or invasion in metastatic cell models.

Induction of differentiation in specific progenitor cell lines.

Alterations in cellular morphology indicative of specific biological processes.

Gene Expression and Proteomic Profiling in this compound-Treated Cellular Systems

To gain a comprehensive understanding of the molecular changes induced by this compound, gene expression and proteomic profiling studies would be conducted. These "omics" approaches provide a global view of how this compound affects the transcriptome (all RNA molecules) and proteome (all proteins) of treated cells. bigomics.chmetwarebio.comnih.govnih.gov

Gene expression profiling, often performed using RNA sequencing (RNA-Seq) or microarrays, measures the levels of mRNA transcripts. bigomics.chnih.gov This reveals which genes are upregulated or downregulated in response to this compound treatment, providing insights into affected biological pathways and processes. bigomics.ch

Proteomic profiling, commonly utilizing mass spectrometry-based techniques, quantifies protein abundance and can identify post-translational modifications. metwarebio.comnih.govnih.govecancer.org Since proteins are the functional molecules in cells, proteomic data can offer a more direct link to cellular activity than gene expression data alone. metwarebio.comnih.govnih.gov

Integrating gene expression and proteomic data provides a more complete picture of this compound's effects. bigomics.ch For example, changes in mRNA levels might correlate with changes in corresponding protein levels, or discrepancies could highlight post-transcriptional or post-translational regulatory mechanisms.

Hypothetical findings from these studies could include:

Identification of specific genes or proteins whose expression levels are significantly altered by this compound.

Enrichment of differentially expressed genes or proteins in particular biological pathways (e.g., stress response, metabolic pathways).

Detection of changes in protein modification patterns.

In Vivo Studies Utilizing Advanced Animal Models for this compound Biological Effects

In vivo studies using animal models are essential for evaluating the systemic biological effects of a compound in a complex living organism. harvard.edudrugdiscoverytrends.comnih.govmdpi.comnih.gov These studies provide information on how the compound is distributed, metabolized, and excreted, as well as its effects on various organs and systems. nih.gov Animal models, often rodents like mice or rats, are chosen based on their relevance to the biological question being addressed. drugdiscoverytrends.commdpi.com

Evaluation of this compound's Systemic Biological Impacts

Assessing the systemic impacts of this compound involves administering the compound to animal models and monitoring a range of physiological and biological parameters. nih.gov This helps to understand how this compound affects the whole organism beyond isolated cellular effects observed in vitro. nih.gov

Advanced techniques like in vivo imaging can provide non-invasive, real-time assessment of compound distribution and biological effects in living animals. revvity.com This can include optical imaging or PET scanning depending on the labeling of the compound or the biological process being monitored. revvity.com

Hypothetical systemic impacts observed might include:

Changes in blood biomarkers related to organ function (e.g., liver enzymes, kidney function indicators).

Modulation of immune cell populations or cytokine levels.

Effects on physiological parameters like blood pressure or heart rate.

Evidence of target engagement in specific tissues.

Pharmacodynamic Biomarker Identification and Validation for this compound in Vivo

Pharmacodynamic (PD) biomarkers are measurable indicators that reflect a compound's effect on its biological target or a downstream biological response. crownbio.comcatapult.org.ukcancer.gov Identifying and validating PD biomarkers for this compound in vivo is crucial for understanding its mechanism of action in a living system and for potentially translating findings to clinical studies. nih.govcrownbio.comcatapult.org.uknuvisan.com

Biomarkers can include changes in protein levels, enzyme activity, gene expression, or physiological parameters that correlate with this compound exposure and its biological effects. catapult.org.ukcancer.gov The identification process often involves analyzing samples (e.g., blood, tissue) from treated animals using techniques such as ELISA, Western blotting, qPCR, or proteomic analysis to find molecules whose levels change in a dose- or time-dependent manner after this compound administration. catapult.org.ukcancer.gov

Once potential biomarkers are identified, they need to be validated to ensure they reliably and specifically reflect this compound's activity. crownbio.comcatapult.org.uknuvisan.com This involves confirming the correlation between biomarker levels and the observed biological effects of this compound across different doses and time points in animal models. catapult.org.ukcancer.gov

Hypothetical PD biomarkers for this compound could be:

Changes in the expression or activity of a specific enzyme if this compound acts as an enzyme inhibitor. medchemexpress.com

Levels of markers associated with oxidative stress or inflammation if this compound has antioxidant or anti-inflammatory effects. medchemexpress.com

Modulation of proteins or genes identified in the in vitro profiling studies. bigomics.chmetwarebio.comnih.govnih.gov

Identifying validated PD biomarkers in preclinical studies provides valuable tools for assessing target engagement and biological response in future clinical trials. nih.govcrownbio.comcatapult.org.ukcancer.govnuvisan.com

Target Engagement Studies of this compound in Preclinical Models

Target engagement studies are a crucial component of preclinical research, aiming to confirm that a compound interacts with its intended biological target within a living system at concentrations relevant for therapeutic effect. pelagobio.comcatapult.org.ukresearchgate.net Understanding target engagement is vital because a drug must effectively bind to its target to elicit the desired biological response. pelagobio.comresearchgate.net Inadequate target engagement is a significant factor contributing to the failure of drug candidates in clinical trials. pelagobio.com

These studies can involve various techniques to measure the binding or modulation of the target by the compound in cells, tissues, or animal models. pelagobio.comresearchgate.netnih.gov Methods can range from biochemical assays to more complex approaches that assess the functional consequence of the compound-target interaction. pelagobio.comnih.gov Demonstrating robust target engagement in preclinical models provides increased confidence in the biological relevance of the target and the potential for the compound to be efficacious. pelagobio.comresearchgate.netnih.gov

Emerging Preclinical Models for this compound Research (e.g., 3D Organoids, Organ-on-a-Chip Systems)

The field of preclinical research is continuously evolving with the development of more sophisticated models that aim to better recapitulate human physiology and disease states. Emerging technologies such as 3D organoids and organ-on-a-chip systems represent significant advancements over traditional 2D cell cultures and even some animal models. mdpi.comfrontiersin.orgnih.govfrontiersin.orgtechnologynetworks.com

3D organoids are self-assembling, three-dimensional tissue cultures derived from stem cells or progenitor cells that mimic the structure and function of native organs. frontiersin.orgtechnologynetworks.comharvard.eduembl.org They offer a more physiologically relevant microenvironment, including cell-cell and cell-extracellular matrix interactions, which are critical for understanding compound activity. technologynetworks.comharvard.edu Organoids can be derived from various tissues and even patient-specific cells, holding potential for personalized medicine applications. frontiersin.orgtechnologynetworks.com

Organ-on-a-chip systems are microfluidic devices that contain living human cells within channels designed to simulate the mechanical and biochemical functions of organs. mdpi.comfrontiersin.orgnih.govharvard.edu These systems can replicate organ-level physiology and even model interactions between multiple organs in a "human-on-a-chip" setup. mdpi.comfrontiersin.orgnih.gov Organ-on-a-chip technology allows for real-time monitoring of cellular activity and drug responses in a dynamic environment that more closely resembles in vivo conditions than static in vitro cultures. mdpi.comnih.gov

Both 3D organoids and organ-on-a-chip systems are increasingly being explored for drug discovery and preclinical testing as they offer the potential to improve the predictability of preclinical results and reduce reliance on animal models. frontiersin.orgfrontiersin.orgtechnologynetworks.comharvard.edu

Analytical Method Development and Validation for Eduleine Quantification

Advanced Chromatographic Methods for Eduleine Detection and Quantification

Chromatographic techniques are essential for separating complex mixtures and isolating target analytes like this compound based on their differential interactions with a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) Method Development for this compound

Gas Chromatography (GC) and Capillary Electrophoresis (CE) for this compound Analysis

Gas Chromatography (GC) is suitable for the analysis of volatile or semi-volatile compounds that are thermally stable. For this compound (molecular weight 265.312 g/mol ) jst.go.jp, GC analysis might be considered if it can be volatilized without degradation. An index mentions "Gas-chromatography apparatus, detector" in relation to this compound, suggesting its potential applicability or historical reference in GC contexts rsc.org. However, specific method parameters for this compound analysis by GC were not found in the search results.

Capillary Electrophoresis (CE) is another separation technique that separates analytes based on their charge-to-size ratio in an electric field. CE is particularly useful for charged molecules and can offer high separation efficiency. Given that this compound is an alkaloid and can potentially be ionized, CE could theoretically be applied for its analysis. However, no specific research findings or method details regarding the use of Capillary Electrophoresis for this compound analysis were identified in the consulted literature.

Mass Spectrometry-Based Analytical Techniques for this compound

Mass spectrometry (MS) provides highly sensitive and selective detection and structural information about analytes, often coupled with chromatographic separation techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis of this compound

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique for the trace analysis of compounds in complex matrices, offering both chromatographic separation and highly specific mass detection. LC-MS/MS has been applied in studies involving the analysis of plant extracts where this compound is present researchgate.net. In one study utilizing UHPLC-MS/MS (an advanced form of LC-MS/MS) in positive mode for analyzing Carissa carandas extract, this compound was identified based on its retention time and mass fragmentation pattern researchgate.net. The study reported a precursor ion at m/z 266.1147 (corresponding to [M+H]+) and characteristic fragment ions at m/z 207.109, 188.07, 159.07, 81, and 77.04 researchgate.net. Another study using UHPLC-Q-Orbitrap HRMS (a type of LC-HRMS) described parameters for analysis of Lunasia amara extract, where this compound was sought but not detected under the specific conditions used researchgate.net. The parameters included ESI (+) ionization, a mass range of m/z 133-2000, collision energies of 18, 35, and 53 eV, a spray voltage of 3.8 kV, and a capillary temperature of 320°C researchgate.net.

Analyte Precursor Ion (m/z) Adduct Fragment Ions (m/z) Source Matrix
This compound 266.1147 [M+H]+ 207.109, 188.07, 159.07, 81, 77.04 C. carandas extract researchgate.net
This compound 346.1477 [M+NH4]+ 328.1144, 297.28, 208.07, 179.06, 163.06, 133.07, 104.03 C. carandas extract researchgate.net

High-Resolution Mass Spectrometry (HRMS) for this compound and Metabolite Profiling

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), provides highly accurate mass measurements, enabling the determination of elemental composition and facilitating the identification of known and unknown compounds, including metabolites. LC-HRMS has been employed in metabolite profiling studies where this compound is a relevant compound researchgate.net. The accurate mass obtained from HRMS is crucial for confirming the molecular formula of this compound (C₁₇H₁₅NO₂) nih.govjst.go.jpuni.lu. While one study using UHPLC-Q-Orbitrap HRMS did not detect this compound, the described method parameters illustrate the typical setup for analyzing such compounds, involving techniques like positive-ion mode ESI and fragmentation experiments at various collision energies for structural elucidation researchgate.net. HRMS is valuable not only for quantifying this compound but also for identifying and characterizing its potential metabolites based on accurate mass and fragmentation patterns.

Spectrophotometric and Fluorometric Assays for this compound Detection

Spectrophotometric and fluorometric methods are optical techniques that can be used for the detection and quantification of compounds that absorb or emit light at specific wavelengths.

This compound exhibits characteristic ultraviolet (UV) absorption maxima, which can be utilized for its detection and quantification using UV-Visible spectrophotometry datapdf.comerowid.orgscribd.com. Reported UV spectral data for this compound in ethanol (B145695) indicate absorption maxima at 250, 257, 314, and 323 nm, with corresponding log epsilon values datapdf.comscribd.com. Another source lists maxima at 250, 257, 314, and 323 nm, with an additional peak or shoulder at 275 nm erowid.org. The distinct UV spectrum allows for the quantitative analysis of this compound in solutions, provided there are no significant interferences from other co-absorbing compounds in the matrix.

Compound Solvent Wavelength (nm) log ε Reference
This compound Ethanol 250 4.54 datapdf.comscribd.com
257 4.52 datapdf.comscribd.com
314 4.14 datapdf.comscribd.com
323 4.15 datapdf.comscribd.com
275 3.35 scribd.com
275 4.15 datapdf.com

Robustness and Validation of Analytical Methods for this compound in Complex Matrices

The quantification of an analyte such as this compound within complex matrices presents significant analytical challenges. Complex matrices, including biological fluids (e.g., plasma, urine), tissues, or complex natural product extracts, contain numerous endogenous components that can interfere with the accurate and precise measurement of the target analyte. These interferences can arise from co-eluting substances during chromatography or from matrix effects during detection, particularly in techniques like mass spectrometry. rsc.orgresearchgate.netnih.goveijppr.comlabmanager.com

Validation of an analytical method in complex matrices is a critical process to ensure that the method is suitable for its intended purpose, providing reliable and accurate results. loesungsfabrik.denih.govwoah.org Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), specifically ICH Q2(R1)/Q2(R2) and ICH M10 for bioanalytical methods, outline the parameters that must be evaluated during validation, including specificity, accuracy, precision, linearity, range, limits of detection and quantitation, recovery, and robustness. woah.orgeuropa.euich.orgsynergbiopharma.comeuropa.euslideshare.neteuropa.eu

Robustness, a key validation parameter, measures the capacity of an analytical procedure to remain unaffected by small, deliberate variations in method parameters. labmanager.comich.orgeuropa.eu Evaluating robustness provides an indication of the method's reliability during normal usage and across different laboratories or analysts. labmanager.comich.orgcorn12.dk For a method quantifying this compound in a complex matrix, robustness studies would involve assessing the impact of typical variations in parameters such as:

Mobile phase composition and pH

Flow rate

Column temperature

Different lots of reagents or columns

Different analytical instruments

Sample preparation variations (e.g., extraction times, volumes)

Validation in complex matrices necessitates specific considerations, particularly regarding matrix effects and selectivity. rsc.orgresearchgate.netnih.goveijppr.comscielo.br Matrix effects refer to the alteration of the analytical signal (enhancement or suppression) due to the presence of co-eluting matrix components. rsc.orgresearchgate.neteijppr.comtandfonline.com These effects can significantly impact the accuracy and sensitivity of the method. researchgate.neteijppr.comtandfonline.com Evaluation of matrix effects is typically performed by comparing the response of the analyte in the matrix to the response in a neat solution at equivalent concentrations. eijppr.comtandfonline.com Stable isotope-labeled internal standards are often employed to compensate for matrix-induced variability. researchgate.nettandfonline.com

Selectivity, the ability of the method to unequivocally measure the analyte in the presence of other components, is paramount in complex matrices. loesungsfabrik.deeuropa.eucorn12.dkscielo.br This is demonstrated by analyzing blank matrix samples from multiple sources to ensure no significant interfering peaks are present at the retention time of this compound or the internal standard. europa.euscielo.br

Accuracy and precision must be evaluated by analyzing quality control (QC) samples prepared by spiking known concentrations of this compound into the blank matrix. loesungsfabrik.denih.goveuropa.eu These QC samples are analyzed in replicates across different runs and days to assess within-run (repeatability) and between-run (intermediate precision) variability, as well as the closeness of the measured values to the nominal concentrations (accuracy). loesungsfabrik.denih.goveuropa.eucorn12.dk Acceptance criteria for accuracy and precision in complex matrices, particularly biological matrices, are often defined by regulatory guidelines. nih.goveuropa.eums-editions.cl

Recovery studies are also essential to evaluate the efficiency of the sample preparation procedure in extracting this compound from the complex matrix. This is typically assessed by comparing the analytical response of extracted samples spiked before extraction to samples spiked after extraction.

While the principles and parameters for validating an analytical method for this compound in complex matrices are well-established within regulatory frameworks and scientific literature, specific data tables and detailed research findings for this compound itself in such matrices were not available in the provided search results. Studies on other compounds in complex matrices demonstrate the typical data generated during validation, including accuracy and precision data (often presented as mean recovery and relative standard deviation) and linearity data (calibration curves). ms-editions.clnih.gov Robustness data would typically show the impact of varying parameters on method performance characteristics like retention time, peak area, and resolution.

Due to the absence of specific data for this compound in the search results, detailed data tables and specific research findings for its analytical method validation in complex matrices cannot be presented here.

Future Directions and Emerging Research Avenues for Eduleine

Integration of Multi-Omics Technologies in Eduleine Research

The advent of multi-omics technologies offers a powerful lens through which to view the intricate biological interactions of this compound. By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can move beyond a single-target approach to a more holistic understanding of how this compound affects cellular systems. uic.edunih.gov This integrated strategy is becoming increasingly vital in natural product discovery to decipher complex biological mechanisms. researchgate.net

The application of multi-omics to this compound research could elucidate its biosynthetic pathways, identify its molecular targets, and reveal its mechanism of action with unprecedented detail. For instance, metabolomics can provide a complete profile of the metabolic changes induced by this compound in a biological system, offering clues to its therapeutic and off-target effects. maxapress.com This is particularly relevant for natural products, where understanding the full spectrum of biological activity is crucial. researchgate.net Furthermore, genomic and transcriptomic analyses can help in the discovery and engineering of biosynthetic gene clusters for this compound and related compounds, potentially leading to the development of novel derivatives with enhanced properties. maxapress.comdigitellinc.com

Omics Technology Potential Application in this compound Research Expected Insights
Genomics Identification of biosynthetic gene clusters for this compound production.Understanding of this compound biosynthesis and potential for synthetic biology applications.
Transcriptomics Analysis of gene expression changes in response to this compound treatment.Revelation of cellular pathways and biological processes modulated by this compound.
Proteomics Identification of protein targets that directly bind to this compound.Elucidation of the direct molecular mechanisms of this compound's action.
Metabolomics Profiling of metabolic alterations in cells or organisms exposed to this compound.Comprehensive view of the physiological impact and potential biomarkers of this compound activity.

Application of Artificial Intelligence and Machine Learning in this compound Discovery and Optimization

Exploring Novel Biological Applications and Research Paradigms for this compound

While the initial biological activities of some quinoline (B57606) alkaloids are known, the full therapeutic potential of this compound remains largely unexplored. Future research should focus on screening this compound against a wider range of biological targets and disease models. Quinoline derivatives have shown a broad spectrum of pharmacological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory effects. orientjchem.orgrsc.orgnih.gov Therefore, investigating this compound for similar activities could yield significant discoveries.

A functional proteomics approach could be employed to identify novel protein targets of this compound, which could, in turn, reveal new therapeutic avenues. drugbank.com For example, studies on other quinoline drugs have identified targets such as aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2), suggesting that this compound might interact with similar or entirely new proteins. drugbank.com Furthermore, exploring the potential of this compound in emerging therapeutic areas, such as neurodegenerative diseases or metabolic disorders, could open up new research paradigms. The structural similarity of quinolines to endogenous molecules suggests that they may interact with a variety of biological pathways.

Challenges and Opportunities in the Comprehensive Research of this compound

The path to fully understanding and utilizing this compound is not without its challenges. A significant hurdle in natural product research is often the limited availability of the compound from its natural source. The development of efficient and scalable synthetic routes for this compound and its derivatives is therefore a critical area for future research. rsc.org Moreover, the structural complexity of some natural products can pose challenges for chemical modification and the establishment of clear structure-activity relationships (SAR).

Another challenge lies in the potential for off-target effects and toxicity, which is a common concern for many bioactive molecules. nih.gov Comprehensive toxicological studies will be essential to ensure the safety of any potential therapeutic applications of this compound.

Q & A

How can researchers formulate a clear and focused research question to investigate Eduleine’s biochemical mechanisms?

A strong research question must balance specificity and feasibility. Utilize frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) or PICO (Population, Intervention, Comparison, Outcome) to structure the inquiry. For example:

  • "How does this compound modulate [specific enzyme/pathway] in [cell type/organism], and how does this compare to [established compound]?" Ensure alignment with existing literature gaps and avoid vague terms like "affect" or "influence." Prioritize hypotheses that allow testable variables (e.g., concentration-dependent responses) .

Q. What methodological considerations are critical when designing experiments to analyze this compound’s pharmacological properties?

  • Reproducibility : Document synthesis protocols, purity validation (e.g., NMR, HPLC), and experimental conditions (temperature, pH) in detail .
  • Controls : Include positive/negative controls (e.g., known agonists/inhibitors) to validate assay specificity.
  • Data Presentation : Use tables to summarize raw data (e.g., IC50 values) and figures for trends (e.g., dose-response curves). Avoid duplicating data across text and visuals .

Q. How should researchers structure data collection to ensure reliability in this compound-related studies?

  • Mixed Methods : Combine quantitative assays (e.g., enzymatic activity measurements) with qualitative approaches (e.g., molecular docking simulations) for triangulation .
  • Sample Size : Justify participant/biological replicate numbers using power analysis. For human studies, adhere to ethical guidelines for participant selection and informed consent .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data when evaluating this compound’s efficacy across studies?

  • Systematic Review : Conduct meta-analyses to identify methodological discrepancies (e.g., assay sensitivity, compound purity).
  • Replication Studies : Reproduce conflicting experiments under standardized conditions, adjusting variables like solvent systems or cell lines .
  • Contextual Analysis : Compare study populations (e.g., in vitro vs. in vivo models) and publication biases .

Q. What advanced strategies validate novel this compound derivatives in synthetic chemistry research?

  • Characterization : Provide spectroscopic data (e.g., 1^1H/13^13C NMR, HRMS) and X-ray crystallography for novel compounds. Cross-reference with known analogs to confirm structural novelty .
  • Purity Thresholds : Establish ≥95% purity via chromatographic methods and disclose synthetic yields to assess scalability .

Q. How can multi-omics approaches enhance understanding of this compound’s mechanism of action?

  • Integration : Combine transcriptomics (RNA-seq), proteomics (LC-MS), and metabolomics data to map pathway interactions. Use bioinformatics tools (e.g., KEGG pathway analysis) to identify hubs of activity .
  • Machine Learning : Train models on omics datasets to predict off-target effects or optimize this compound derivatives .

Methodological Tables

Q. Table 1: Key Considerations for Experimental Design

AspectBest PracticesPitfalls to AvoidReferences
Compound ValidationPurity ≥95%, spectroscopic confirmationInsufficient characterization
Data TriangulationCombine assays (e.g., enzymatic + computational)Overreliance on single method
Ethical ComplianceIRB approval, anonymized participant dataInadequate informed consent

Table 2: Frameworks for Research Question Development

FrameworkApplication Example for this compound Studies
FINER"Is this compound’s inhibition of [target] feasible to test in [model] with available resources?"
PICOPopulation: HepG2 cells; Intervention: This compound (10–100 μM); Comparison: Standard inhibitor; Outcome: Apoptosis markers

Key Takeaways

  • Basic Research : Focus on hypothesis formulation, reproducibility, and ethical rigor.
  • Advanced Research : Prioritize data integration, contradiction resolution, and computational validation.
  • Avoid Commercial Bias : Frame questions around mechanistic insights rather than industrial applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.